(E)-2-cyano-N-(2-methoxyphenyl)-3-(5-(3-(trifluoromethyl)phenyl)furan-2-yl)acrylamide
Description
Properties
IUPAC Name |
(E)-2-cyano-N-(2-methoxyphenyl)-3-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15F3N2O3/c1-29-20-8-3-2-7-18(20)27-21(28)15(13-26)12-17-9-10-19(30-17)14-5-4-6-16(11-14)22(23,24)25/h2-12H,1H3,(H,27,28)/b15-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDIZQGLXYFLCOP-NTCAYCPXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C(=CC2=CC=C(O2)C3=CC(=CC=C3)C(F)(F)F)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1NC(=O)/C(=C/C2=CC=C(O2)C3=CC(=CC=C3)C(F)(F)F)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-2-cyano-N-(2-methoxyphenyl)-3-(5-(3-(trifluoromethyl)phenyl)furan-2-yl)acrylamide is a compound of significant interest due to its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and therapeutic implications based on recent research findings.
Chemical Structure and Properties
The compound has the following molecular formula:
- Molecular Formula : C18H13F3N2O
- Molecular Weight : 348.30 g/mol
Its structure features a cyano group, a methoxyphenyl moiety, and a trifluoromethyl-substituted phenyl ring, which contribute to its biological activity.
Research indicates that this compound exhibits inhibitory effects on various enzymes and biological pathways:
- Tyrosinase Inhibition : Similar compounds have demonstrated the ability to inhibit tyrosinase, an enzyme critical in melanin biosynthesis. This inhibition can lead to decreased melanogenesis and may be beneficial in treating hyperpigmentation disorders .
- Antioxidant Activity : Some studies suggest that derivatives of this compound may possess antioxidant properties, which can protect cells from oxidative stress and damage .
Antimicrobial Properties
Recent studies have evaluated the antimicrobial activity of this compound against various pathogens. The results indicated:
- Effective Against Gram-positive and Gram-negative Bacteria : The compound exhibited significant inhibitory effects on bacterial growth, suggesting potential as an antimicrobial agent.
Cytotoxicity and Anticancer Potential
The cytotoxic effects of this compound have also been investigated in several cancer cell lines. Key findings include:
- Selective Cytotoxicity : The compound showed selective cytotoxicity towards certain cancer cells while sparing normal cells, indicating a potential therapeutic window for cancer treatment .
- Mechanisms of Action : The anticancer activity may involve apoptosis induction and cell cycle arrest, although further studies are needed to elucidate these mechanisms fully.
Table 1: Summary of Biological Activities
Case Studies
- Case Study on Tyrosinase Inhibition :
- Cytotoxicity in Cancer Cells :
Comparison with Similar Compounds
Amide Nitrogen Substituents
- Target Compound : 2-Methoxyphenyl group (electron-donating methoxy at the ortho position).
- (E)-2-Cyano-N-(3-phenylpropyl)-3-(5-(2-(trifluoromethyl)phenyl)furan-2-yl)acrylamide (): 3-Phenylpropyl chain instead of 2-methoxyphenyl. Increased hydrophobicity and flexibility due to the aliphatic chain. Molecular formula: C₂₄H₁₉F₃N₂O₂ (exact mass: 424.42 g/mol).
- Likely higher polarity compared to the methoxyphenyl analog.
Furan Ring Substituents
- Target Compound : 3-(Trifluoromethyl)phenyl at the furan 5-position.
- (2E)-3-[5-(2-Chlorophenyl)-2-furyl]-N-[2-(trifluoromethyl)phenyl]acrylamide (): 2-Chlorophenyl on furan and 2-(trifluoromethyl)phenyl on amide. Chlorine introduces a weaker electron-withdrawing effect compared to CF₃. Molecular formula: C₂₀H₁₃ClF₃NO₂ (mass: 391.77 g/mol).
- (2E)-2-cyano-3-[5-(4-methylphenyl)-2-furyl]-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acrylamide (): 4-Methylphenyl on furan (electron-donating methyl vs. CF₃). Pyrazole ring on amide nitrogen adds hydrogen-bonding capacity.
Core Modifications
- XCT790 (): Structure: (E)-3-[4-[[2,4-bis(trifluoromethyl)benzyl]oxy]-3-methoxyphenyl]-2-cyano-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acrylamide. Replaces furan with a bis(trifluoromethyl)benzyloxy-methoxyphenyl group. Thiadiazole amide substituent enhances metabolic stability.
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Evidence ID |
|---|---|---|---|---|
| Target Compound | C₂₃H₁₆F₃N₂O₃* | ~440.1 | 2-Methoxyphenyl (amide), 3-CF₃-phenyl (furan) | [4, 14] |
| (E)-N-(3-phenylpropyl) analog | C₂₄H₁₉F₃N₂O₂ | 424.42 | 3-Phenylpropyl (amide), 2-CF₃-phenyl (furan) | [4] |
| Quinolin-8-yl analog | C₂₆H₁₇F₃N₃O₂ | ~472.4 | Quinolin-8-yl (amide), 3-CF₃-phenyl (furan) | [8] |
| 2-Chlorophenyl furan analog | C₂₀H₁₃ClF₃NO₂ | 391.77 | 2-(CF₃)-phenyl (amide), 2-Cl-phenyl (furan) | [6] |
| XCT790 | C₂₃H₁₅F₉N₄O₃S | 598.44 | Bis(CF₃)-benzyloxy-methoxyphenyl (core), thiadiazole (amide) | [12] |
*Inferred based on structural analogs.
Q & A
Basic Research Question
- NMR Spectroscopy : Trans coupling constants (J = 12–16 Hz) between the α,β-unsaturated protons confirm the E-geometry .
- X-ray Crystallography : Co-crystallization with target proteins (e.g., Keap1) reveals planar alignment of the acrylamide group .
What solvent systems are recommended for solubility and in vitro formulation?
Basic Research Question
- Primary Solvents : DMSO (for stock solutions) and PEG-400 (for in vivo studies due to low toxicity) .
- Aqueous Buffers : Ethanol-water mixtures (1:4 v/v) at pH 7.4 for cell-based assays, with sonication to prevent aggregation .
How can structure-activity relationship (SAR) studies optimize bioactivity?
Advanced Research Question
- Substituent Variation : Replace the 2-methoxyphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., hydroxyl) groups to modulate electrophilicity .
- Furan Modifications : Introduce halogens (Cl, Br) at the 5-position of the furan ring to enhance binding affinity to redox-sensitive targets like Nrf2 .
- Bioactivity Assays : Compare IC₅₀ values in antioxidant response element (ARE) luciferase assays .
What is the proposed mechanism of action for Nrf2 activation?
Advanced Research Question
The acrylamide’s α,β-unsaturated carbonyl reacts with cysteine residues (Cys151, Cys273) in Keap1, disrupting its interaction with Nrf2 and promoting nuclear translocation. Confirmation via:
- Mass Spectrometry : Detection of covalent adducts between the compound and Keap1 .
- Mutagenesis Studies : Loss of activity in Cys→Ser Keap1 mutants .
Which computational strategies predict target interactions?
Advanced Research Question
- Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding to Keap1’s BTB domain (PDB: 2FLU). Focus on hydrogen bonding with Arg415 and hydrophobic contacts with Trp531 .
- MD Simulations : AMBER or GROMACS to assess stability of compound-Keap1 complexes over 100 ns trajectories .
What in vivo models validate efficacy against oxidative stress?
Advanced Research Question
- Murine Models : Administer 10–50 mg/kg (oral, PEG-400 vehicle) in LPS-induced inflammation or acetaminophen-induced hepatotoxicity models .
- Biomarkers : Measure NQO1, HO-1 (ELISA), and glutathione levels (LC-MS) in liver tissue .
How can bioavailability limitations be addressed?
Advanced Research Question
- Prodrug Design : Mask the acrylamide’s electrophilicity with ester prodrugs (e.g., isopropyl ester), cleaved by serum esterases .
- Nanoformulations : Encapsulate in PLGA nanoparticles (150–200 nm, PDI <0.2) for sustained release .
What challenges arise in X-ray crystallography of the compound-protein complex?
Advanced Research Question
- Crystallization : Use hanging-drop vapor diffusion with 20% PEG 3350 and 0.2 M ammonium sulfate. Soak crystals with 5 mM compound for 24h .
- Data Collection : Synchrotron radiation (λ = 0.978 Å) resolves electron density for the trifluoromethyl group (resolution ≤1.8 Å) .
How should contradictory bioactivity data between assays be resolved?
Advanced Research Question
- Purity Verification : HPLC-MS (C18 column, 0.1% formic acid gradient) to confirm absence of degradants .
- Orthogonal Assays : Compare ARE activation (luciferase) with direct Nrf2 nuclear localization (immunofluorescence) .
- Redox Interference Controls : Include trolox or NAC to rule out antioxidant artifact .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
